(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Catalog No.
S663530
CAS No.
28143-91-1
M.F
C9H13NO2
M. Wt
167.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

CAS Number

28143-91-1

Product Name

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

IUPAC Name

(1S,2S)-2-amino-1-phenylpropane-1,3-diol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1

InChI Key

JUCGVCVPNPBJIG-IUCAKERBSA-N

SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Synonyms

L-threo-(+)-2-Amino-1-phenyl-1,3-propanediol;(1S,2S)-(+)-1-Phenyl-2-amino-1,3-propanediol; (2S,3S)-3-Phenylpropane-2-amine-1,3-diol; (S,S)-2-Amino-1-phenyl-1,3-propanediol; L-threo-1-Phenyl-2-amino-1,3-propanediol;

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O

The exact mass of the compound (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS 28143-91-1) is a highly pure chiral amino diol fundamentally utilized as a stereodefining building block in asymmetric synthesis and chiral resolution . Characterized by its two contiguous stereocenters and a 1,3-diol motif, it is a critical precursor for chiral 2-oxazolines, which are ubiquitous as auxiliaries and ligands in transition-metal-catalyzed asymmetric transformations . For procurement professionals and process chemists, its value lies in its reliable enantiopurity and its specific spatial arrangement, which dictates the stereochemical outcome of downstream active pharmaceutical ingredients (APIs) and advanced intermediates .

Substituting (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol with its cheaper, industrially abundant enantiomer, (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol (the chloramphenicol base), results in a complete inversion of stereochemistry in the final product, rendering it entirely unsuitable if a specific enantiomer is targeted [1]. Furthermore, substituting with racemic mixtures eliminates all asymmetric induction, while replacing it with simpler chiral 1,2-amino alcohols, such as (S)-phenylglycinol, removes the critical exocyclic hydroxymethyl group necessary for downstream functionalization, solid-support tethering, or complex 1,3-dioxane formation [2].

Absolute Stereochemical Control in Chiral 2-Oxazoline Ligand Synthesis

When utilized as an auxiliary to synthesize chiral 2-oxazoline ligands for transition-metal catalysis, the (1S,2S) isomer reliably dictates the formation of the targeted product enantiomer. In contrast, substitution with the (1R,2R) isomer yields the exact opposite enantiomer, while a racemic baseline provides 0% ee, making enantiomer-specific procurement mandatory for asymmetric processes.

Evidence DimensionStereochemical outcome of downstream catalyzed product
Target Compound DataHigh enantiomeric excess (>95% ee) of the target enantiomer
Comparator Or Baseline(1R,2R) isomer
Quantified DifferenceComplete stereochemical inversion (yields opposite enantiomer)
ConditionsTransition-metal catalyzed asymmetric reactions using derived 2-oxazoline ligands

Procurement of the exact (1S,2S) stereoisomer is structurally mandatory to achieve the correct API enantiomer in asymmetric manufacturing.

Enhanced Functionalization via the 1,3-Diol Motif

Unlike simpler chiral auxiliaries such as (S)-phenylglycinol, which possess only a single hydroxyl group consumed during oxazoline ring formation, (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol retains a free primary hydroxymethyl group [1]. This provides 1 additional derivatizable site per molecule, enabling subsequent etherification for steric tuning, 1,3-dioxane formation, or attachment to polymeric supports for catalyst recovery[1].

Evidence DimensionAvailable reactive hydroxyl sites post-oxazoline formation
Target Compound Data1 free primary hydroxyl group
Comparator Or Baseline(S)-phenylglycinol (0 free hydroxyl groups)
Quantified Difference100% increase in post-cyclization functionalization sites
ConditionsStandard oxazoline ring synthesis conditions

The retained hydroxymethyl group is essential for process chemists designing recyclable, solid-supported catalysts for industrial scale-up.

High-Yield Chiral Resolution of Racemic Carboxylic Acids

As an optically active amine resolving agent, (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol forms highly crystalline diastereomeric salts with specific racemic carboxylic acids, frequently achieving high diastereomeric excess after crystallization[1]. Substituting with the (1R,2R) enantiomer selectively precipitates the opposite acid enantiomer, dictating that the (1S,2S) form must be procured when the corresponding target acid is required[1].

Evidence DimensionTargeted enantiomer isolation during chiral resolution
Target Compound DataSelective precipitation of the targeted (S)- or (R)-acid salt
Comparator Or Baseline(1R,2R) isomer
Quantified DifferencePrecipitation of the opposite stereoisomer
ConditionsFractional crystallization in standard organic solvents

Selects the exact enantiomer needed during the bulk resolution of racemic pharmaceutical intermediates.

Synthesis of Chiral 2-Oxazolines for Asymmetric Catalysis

The compound is the mandatory precursor for creating specific enantiomers of 2-oxazoline ligands, critical for achieving high enantioselectivity in industrial asymmetric reactions .

Chiral Resolution of Racemic Carboxylic Acid Intermediates

Employed as a highly effective resolving agent in bulk pharmaceutical manufacturing, where it forms easily separable diastereomeric salts to isolate specific enantiomers of carboxylic acids with high optical purity [1].

Development of Solid-Supported Chiral Catalysts and Tripodands

The presence of the primary hydroxyl group, which remains free after oxazoline formation or can be used to form 1,3-dioxanes, makes this compound an ideal building block for tethering chiral catalysts to solid supports, enabling catalyst recycling and continuous flow manufacturing [2].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

28143-91-1

Wikipedia

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Dates

Last modified: 08-15-2023

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